3-(tert-Butyl)-5-iodobenzoic acid
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Overview
Description
3-(tert-Butyl)-5-iodobenzoic acid is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bismuth-based Cyclic Synthesis
3,5-Di-tert-butyl-4-hydroxybenzoic acid, closely related to 3-(tert-Butyl)-5-iodobenzoic acid, can be synthesized under mild conditions from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This process involves oxyarylcarboxy dianion intermediates and is crucial for the cyclic synthesis of various compounds, showcasing the importance of these chemicals in innovative synthetic routes (Kindra & Evans, 2014).
Synthesis of Highly Lipophilic Benzoxazoles
A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, closely related to this compound, were synthesized and demonstrated potential antibacterial activity against Mycobacterium tuberculosis and certain nontuberculous strains. This indicates the role of such compounds in the development of new antibacterial agents (Vinšová et al., 2004).
Role in Chemical Synthesis of PROTAC Molecules
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is structurally similar to this compound, serves as an important intermediate in the synthesis of mTOR targeted PROTAC molecules, highlighting its relevance in the synthesis of complex therapeutic agents (Zhang et al., 2022).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as tert-butyl esters, have been used in peptide synthesis . They interact with multiple reactive groups of amino acid ionic liquids (AAILs), expanding the applicability of AAILs .
Mode of Action
Related compounds, such as tert-butyl esters, have been shown to participate in dipeptide synthesis . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by a coupling reagent to give a phosphonium intermediate, followed by the formation of an acyloxyphosphonium from the protected amino acid anion .
Biochemical Pathways
Related compounds, such as tert-butyl esters, have been implicated in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Pharmacokinetics
A related compound, tert-butyl ester, has been shown to undergo oxidation to form a ω-hydroxy metabolite, which is further oxidized or conjugated via sulfation .
Result of Action
Related compounds, such as tert-butyl esters, have been shown to participate in peptide synthesis, resulting in the formation of dipeptides .
Action Environment
It’s worth noting that related compounds, such as tert-butyl esters, have been shown to be miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Properties
IUPAC Name |
3-tert-butyl-5-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRQBVKCBAPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646940 |
Source
|
Record name | 3-tert-Butyl-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-29-6 |
Source
|
Record name | 3-tert-Butyl-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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